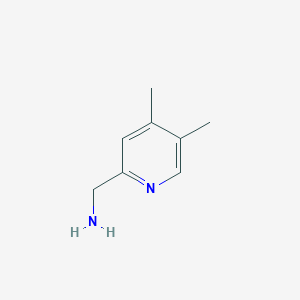

(4,5-Dimethylpyridin-2-YL)methanamine

Description

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

(4,5-dimethylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C8H12N2/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4,9H2,1-2H3 |

InChI Key |

KBVSOPXRCQYOSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C)CN |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Synthetic Routes to (4,5-Dimethylpyridin-2-YL)methanamine

The primary synthetic challenge lies in the selective reduction of a functional group at the 2-position of the 4,5-dimethylpyridine ring to a methanamine group.

Catalytic hydrogenation represents a primary and efficient route for the synthesis of this compound, typically starting from 2-cyano-4,5-dimethylpyridine. This process involves the reduction of the nitrile group to a primary amine using hydrogen gas or a hydrogen source in the presence of a metal catalyst.

A notable approach is electrocatalytic hydrogenation, which can be performed under mild conditions. nih.gov This method utilizes a proton-exchange membrane (PEM) reactor where protons are generated at an anode and reduced at a catalyst-loaded cathode to form reactive hydrogen species that reduce the substrate. nih.gov While specific data for 2-cyano-4,5-dimethylpyridine is not detailed, the general method is highly effective for the reduction of various cyanoarenes to their corresponding benzylamines. nih.gov Key parameters influencing the reaction's efficiency include the choice of catalyst, current density, and solvent flow rate. nih.gov

Table 1: General Conditions for Electrocatalytic Hydrogenation of Cyanoarenes

| Parameter | Condition | Purpose/Effect |

| Catalyst | Platinum on Carbon (Pt/C) | Facilitates the reduction of protons and the hydrogenation of the nitrile group. |

| Proton Source | Humidified H₂ gas or H₂O | Oxidized at the anode to provide protons (H⁺) for the reaction. nih.gov |

| Temperature | Room Temperature | Allows for mild reaction conditions, avoiding harsh temperatures. nih.gov |

| Current Density | e.g., 50 mA cm⁻² | Drives the electrochemical process. |

| Solvent | Dichloromethane (CH₂Cl₂) | Dissolves the cyanoarene substrate for passage through the reactor. nih.gov |

| Additive | Ethyl phosphate | Can enhance the reaction efficiency for cyanoarenes. nih.gov |

Traditional catalytic hydrogenation methods using high-pressure hydrogen gas with catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Rhodium on alumina (B75360) are also standard industrial practices for this type of transformation, offering high yields and purity. Another effective technique is catalytic transfer hydrogenation, where a hydrogen donor like formic acid or isopropanol (B130326) is used in place of hydrogen gas, often providing a safer and more convenient laboratory-scale alternative. mdpi.com

Beyond catalytic hydrogenation of the nitrile, other established synthetic methods can be employed to produce this compound. These routes offer flexibility depending on the availability of starting materials.

Reduction of 4,5-Dimethylpyridine-2-carboxamide: The corresponding amide can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). This is a high-yielding but stoichiometrically demanding reaction.

Reductive Amination of 4,5-Dimethylpyridine-2-carbaldehyde: The aldehyde can be condensed with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Gabriel Synthesis: This classic method involves the reaction of 2-(chloromethyl)-4,5-dimethylpyridine (B14033513) with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. This route ensures the formation of the primary amine without the risk of over-alkylation.

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified at two main locations: the pyridine (B92270) ring and the methanamine side chain.

Introducing substituents onto the pyridine ring can significantly alter the electronic properties and steric profile of the molecule. researchgate.net These modifications are often performed on an earlier synthetic intermediate before the introduction or reduction of the methanamine precursor group.

For instance, the pyridine ring in related pyridinophane macrocycles has been functionalized with a range of electron-donating groups (EDG) like -NMe₂ and -OMe, and electron-withdrawing groups (EWG) like -I, -Cl, and -CN. nih.gov Such substitutions provide a handle to tune the ligand's basicity and the redox potential of any subsequent metal complexes. researchgate.netnih.gov For example, adding a hydroxyl group (-OH) at the 4-position of a pyridinophane was shown to decrease the isoelectric point (pI) values of the molecule. researchgate.net These strategies can be directly applied to the 4,5-dimethylpyridine scaffold to create a library of functionally diverse derivatives.

Table 2: Examples of Pyridine Ring Modifications on Related Scaffolds

| Substituent Position | Substituent Group | Class | Purpose |

| 4 | -NMe₂, -OMe | EDG | Increase electron density, alter basicity. nih.gov |

| 4 | -I, -Cl, -CN | EWG | Decrease electron density, tune redox potentials. nih.gov |

| 4 | -OH | EDG | Influence pI values and solubility. researchgate.net |

| 3, 5 | -Br | EWG | Provide handles for further cross-coupling reactions. researchgate.net |

Modifications on the Methanamine Moiety

The primary amine of the methanamine group is a versatile functional handle for a wide array of chemical transformations. Standard reactions for primary amines can be readily applied to generate a vast number of derivatives.

N-Alkylation and N-Arylation: The amine can undergo nucleophilic substitution with alkyl or aryl halides to form secondary or tertiary amines. Reductive amination with aldehydes or ketones is another efficient method to produce substituted amines. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives.

Schiff Base Formation: Condensation with aldehydes or ketones produces imines (Schiff bases), which can be used as intermediates or as final products.

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides.

An example of such a modification is seen in the synthesis of impurities of Ufiprazole, where a related pyridine derivative undergoes N-alkylation with another molecule of the starting material, leading to a more complex, dimeric structure. eresearchco.com

Utilization as a Chemical Building Block in Advanced Organic Synthesis

This compound and its activated forms, such as 2-(chloromethyl)-4,5-dimethylpyridine, are valuable building blocks, particularly in the synthesis of pharmaceuticals.

A prominent application is in the construction of proton pump inhibitors. The closely related compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, is a key starting material for synthesizing Ufiprazole. eresearchco.com In this synthesis, the chloromethylpyridine derivative is coupled with 5-methoxy-2-mercapto-1H-benzimidazole in a base-driven reaction to form the thioether linkage characteristic of the "-prazole" family of drugs. eresearchco.com Ufiprazole itself serves as a direct precursor to blockbuster drugs like Omeprazole and Esomeprazole. eresearchco.com This highlights the critical role of the substituted pyridinylmethyl moiety as a cornerstone of these widely used pharmaceuticals.

The imidazole (B134444) ring system, often found in biologically active compounds, can also be synthesized using pyridine-derived building blocks. organic-chemistry.org The versatility of the pyridinylmethanamine scaffold allows it to be incorporated into various heterocyclic structures, making it a key component in combinatorial chemistry and drug discovery efforts. mdpi.com

Construction of Complex Organic Architectures

Following a comprehensive review of available scientific literature, no specific examples or detailed studies were found that document the direct use of this compound in the construction of complex organic architectures. While pyridyl-containing compounds are common scaffolds in medicinal chemistry and materials science, the specific application of this particular substituted methanamine in building intricate molecular structures is not detailed in the reviewed sources. The potential for its use as a ligand or a key intermediate in multi-step syntheses can be inferred from its structure, but explicit documented examples are not available.

Applications in C-C and C-N Bond Forming Reactions

The primary amine and the pyridine nitrogen of this compound suggest its potential participation in various coupling reactions. However, a thorough search of chemical databases and peer-reviewed journals did not yield specific instances of this compound being used as a reactant or catalyst in C-C or C-N bond-forming reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bonds) and Suzuki or Heck couplings (for C-C bonds), are common methods for elaborating similar pyridine-containing structures. While the amine group could theoretically be used in C-N coupling, and the pyridine ring could be halogenated for subsequent C-C coupling, no published research explicitly demonstrates these applications with this compound.

Role in Parallel Library Synthesis and High-Throughput Experimentation

Parallel synthesis and high-throughput experimentation (HTE) are powerful tools in modern chemistry for the rapid generation and screening of compound libraries, often in the search for new drug candidates or materials. These methodologies rely on robust and versatile building blocks that can be readily diversified.

Coordination Chemistry of 4,5 Dimethylpyridin 2 Yl Methanamine and Its Analogues

Ligand Design Principles and Coordination Modes

The design of a ligand is crucial as it dictates the coordination geometry, stability, and reactivity of the resulting metal complex. researchgate.net The structure of (4,5-Dimethylpyridin-2-YL)methanamine, featuring a pyridine (B92270) ring substituted with a methanamine group and two methyl groups, incorporates key elements for predictable and tunable coordination behavior.

This compound typically functions as a bidentate chelating ligand. researchgate.net Coordination to a metal center occurs through two donor atoms: the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group. This N,N'-bidentate coordination results in the formation of a highly stable five-membered chelate ring. The formation of such chelates is entropically favored over coordination by two separate monodentate ligands, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complexes. acs.org While the primary coordination mode is bidentate, the possibility of the ligand bridging between two metal centers exists, although simple chelation is generally preferred. researchgate.net

The properties of a ligand and its subsequent metal complexes can be finely tuned by modifying its steric and electronic characteristics. nih.govmdpi.com In this compound, the two methyl groups on the pyridine ring play a significant role in this tuning process.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the aromatic pyridine ring. This enhanced electron density increases the basicity (σ-donor strength) of the pyridine nitrogen atom, leading to stronger coordination to the metal center compared to unsubstituted picolylamine. acs.org This modification can influence the electronic properties of the metal center, including its redox potential. rsc.org

Steric Effects: The presence of the methyl groups introduces steric bulk around the coordination sphere. rsc.org This steric hindrance can influence the geometry of the final complex, affecting the bond angles and the ability of other ligands to coordinate. nih.gov For instance, increased steric crowding can prevent the formation of higher-coordinate complexes and may favor specific isomers. wikipedia.org The interplay between steric and electronic effects ultimately determines the connectivity and final arrangement of the complex. acs.org

Formation and Structural Characterization of Metal Complexes

The versatile N,N'-donor set of this compound and its analogues allows for the formation of stable complexes with a wide array of transition metals, lanthanides, and other metal ions. mdpi.com The characterization of these complexes, often through single-crystal X-ray diffraction, reveals detailed information about their structure and bonding.

Picolylamine-type ligands form complexes with a broad spectrum of metals, and the specific properties of the metal ion (size, charge, and d-electron configuration) dictate the resulting complex's stoichiometry and structure.

Copper, Iron, Nickel, Cobalt: These first-row transition metals readily form complexes with picolylamine analogues. tandfonline.comrsc.org For example, nickel(II) can form complexes supported by picolylamine ligands immobilized on magnetic nanoparticles. nih.govrsc.org Copper(II) has been shown to form dinuclear "paddlewheel" structures with related picolylamine ligands coordinating at the axial positions. tandfonline.com

Rhenium and Manganese: Tricarbonyl complexes of rhenium and manganese with α-diimine ligands, a class that includes bidentate pyridine-based ligands, have been extensively studied. researchgate.net Chromophore-appended dipicolylamine ligands react with pentacarbonylchlororhenium (B89072) to produce complexes with a stable fac-Re(CO)₃ core. rsc.org

Lanthanides: Lanthanide ions, characterized by their larger ionic radii, typically exhibit higher coordination numbers. rsc.org They form complexes with various pyridine-based ligands, often involving multidentate structures to satisfy the coordination requirements of the f-block elements. nih.govresearchgate.net The coordination sphere around the lanthanide ion in such complexes can be an eight-coordinate bicapped trigonal prism. rsc.org

Palladium and Platinum: Palladium(II) and platinum(II), with their d⁸ electron configuration, have a strong preference for forming square planar complexes. acs.orgwikipedia.org Bidentate ligands like this compound readily form stable chelate complexes with these metals. researchgate.netnih.govnih.gov These complexes have been investigated for various applications, leveraging the predictable coordination chemistry of the platinum group metals. dntb.gov.ua

| Metal Ion | Typical Complex Type/Coordination Feature | Reference |

|---|---|---|

| Copper(II) | Mononuclear or dinuclear (e.g., paddlewheel) complexes | tandfonline.com |

| Nickel(II) | Octahedral or square planar complexes | wikipedia.orgnih.gov |

| Cobalt(II) | Octahedral or tetrahedral complexes | wikipedia.orgtandfonline.com |

| Iron(II/III) | Forms complexes with varied geometries, often involving H-bonds | nih.gov |

| Palladium(II) | Square planar complexes | acs.orgnih.gov |

| Platinum(II) | Square planar complexes | researchgate.netnih.gov |

| Rhenium(I) | fac-Re(CO)₃ core with tridentate analogues or related structures | rsc.org |

| Manganese(II) | Forms binuclear complexes with mixed N,O-ligands | mdpi.com |

| Lanthanides(III) | High coordination number (e.g., 8 or 9) complexes | rsc.orgnih.gov |

The coordination geometry around the metal center is determined by the metal ion's electronic preferences, the ligand's steric profile, and the number of coordinated ligands.

Four-Coordinate Geometries: For metal ions like Cu(II), Ni(II), Pd(II), and Pt(II), four-coordination is common. Palladium(II) and Platinum(II) almost exclusively adopt a square planar geometry with two bidentate ligands of this type. acs.orgwikipedia.org In contrast, some Cu(II) and Co(II) complexes may adopt a tetrahedral geometry, particularly with bulky ligands or specific counter-ions. nih.govresearchgate.netnih.gov

Five-Coordinate Geometries: Geometries such as square pyramidal or trigonal bipyramidal are also observed. For example, a dinuclear copper(II) acetate (B1210297) complex with a related picolylamine ligand features a square pyramidal geometry at each copper center. tandfonline.com

Six-Coordinate Geometries: Octahedral geometry is prevalent for many transition metals, including Fe(II), Co(II), and Ni(II), typically in complexes with the formula [M(L)₂X₂] or [M(L)₃]ⁿ⁺, where L is a bidentate ligand like this compound. wikipedia.org

Higher-Coordinate Geometries: Lanthanide ions form complexes with coordination numbers of 8 or 9, resulting in geometries such as a distorted tricapped trigonal prism or a bicapped trigonal prism. rsc.orgresearchgate.net

| Coordination Number | Geometry | Typical Metal Ions | Reference |

|---|---|---|---|

| 4 | Square Planar | Pd(II), Pt(II), Ni(II), Cu(II) | acs.orgwikipedia.orgnih.gov |

| 4 | Tetrahedral | Co(II), Cu(II), Zn(II) | wikipedia.orgresearchgate.net |

| 5 | Square Pyramidal | Cu(II) | tandfonline.com |

| 6 | Octahedral | Ni(II), Co(II), Fe(II) | wikipedia.org |

| 8 or 9 | Bicapped/Tricapped Trigonal Prism | Lanthanides(III) (e.g., Nd, Tb, Eu) | rsc.orgresearchgate.net |

These N-H groups can form intramolecular hydrogen bonds with adjacent co-ligands (e.g., chloride), which can stabilize the complex and influence the metal's redox properties. rsc.org Furthermore, intermolecular hydrogen bonds can link complex units to each other, to solvent molecules, or to counter-ions, assembling them into extended one-, two-, or three-dimensional networks. nih.govmdpi.com Other non-covalent interactions, such as C–H···π or π···π stacking interactions involving the pyridine rings, can also direct the crystal packing and contribute to the stability of the supramolecular structure. tandfonline.comnih.gov

Electrochemical Properties of Coordination Complexes

The electrochemical behavior of coordination complexes derived from this compound and its analogues is a critical aspect of their characterization, providing insights into their redox activity, stability of different oxidation states, and potential for applications in catalysis and materials science. The electronic properties of the metal center are significantly influenced by the coordination environment imposed by the ligand, and electrochemical studies, particularly cyclic voltammetry, are powerful tools to probe these metal-ligand interactions.

While specific electrochemical data for complexes of this compound are not extensively documented in publicly available literature, the behavior of structurally related pyridine and picolylamine-based ligands provides a strong basis for understanding their expected properties.

Redox Behavior and Potentials

Similarly, iron complexes with related ligands can exhibit the Fe(III)/Fe(II) redox couple. The stability of these oxidation states and the potential at which the redox event occurs are influenced by the ligand's ability to stabilize the respective oxidation states of the iron center. The presence of electron-donating groups, such as the methyl groups in this compound, is expected to increase the electron density at the metal center, generally making oxidation more favorable and thus shifting the redox potential to more negative values.

In the case of nickel complexes, the Ni(II)/Ni(I) or Ni(III)/Ni(II) redox couples can be observed. The geometry of the complex, which can range from square-planar to octahedral, significantly impacts the redox potentials. Amide-based ligands have been shown to stabilize Ni(II) in a square-planar geometry, and the resulting complexes can exhibit well-defined Ni(III)/Ni(II) redox couples. dntb.gov.ua

The following table summarizes representative redox potential data for coordination complexes with ligands analogous to this compound. It is important to note that these values are for related systems and serve as a reference for the expected redox behavior of complexes with the target ligand.

| Complex | Redox Couple | E1/2 (V vs. reference electrode) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| [CuBr(TPMA)]Br | Cu(II)/Cu(I) | -0.34 | Acetonitrile (B52724)/0.1 M Bu4NBF4 | cmu.edu |

| [CuCl(TPMA)]Cl | Cu(II)/Cu(I) | -0.44 | Acetonitrile/0.1 M Bu4NBF4 | cmu.edu |

| [CuBr(BPMOA)]Br | Cu(II)/Cu(I) | -0.29 | Acetonitrile/0.1 M Bu4NBF4 | cmu.edu |

| [Fe(BDI)(OTf)2] | Ligand-based reductions | -1.17, -1.33, -1.96 | Not Specified | nih.gov |

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical properties of these coordination complexes. A typical CV experiment involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information on the redox potentials, the reversibility of the electron transfer process, and the stability of the electrochemically generated species.

For many coordination complexes with pyridine-based ligands, the cyclic voltammograms show well-defined, quasi-reversible, one-electron transfer processes. nih.gov The degree of reversibility can be assessed by the separation between the anodic and cathodic peak potentials (ΔEp). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger separations suggest a quasi-reversible or irreversible process, which can be due to slow electron transfer kinetics or chemical reactions following the electron transfer.

The shape of the cyclic voltammogram can also provide insights into the electrochemical mechanism. For example, in some iron bipyridine-diimine complexes, multiple reversible redox waves are observed, which are attributed to consecutive one-electron reductions of the ligand, indicating that the ligand itself is redox-active. nih.gov

The experimental conditions, such as the solvent, supporting electrolyte, and scan rate, can significantly influence the cyclic voltammetric response. cmu.edu For instance, studies on copper complexes have been conducted in acetonitrile with tetrabutylammonium (B224687) tetrafluoroborate (B81430) as the supporting electrolyte. cmu.edu

The data in the following table, derived from studies of analogous compounds, illustrates the type of information obtained from cyclic voltammetry experiments.

| Complex | Epa (V) | Epc (V) | ΔEp (mV) | Scan Rate (V/s) | Reference |

|---|---|---|---|---|---|

| [CuCl2(dpaH)] | -0.05 | -0.49 | 440 | Not Specified | nih.gov |

| [Cu(CF3SO3)(H2O)(py-2pz)2]CF3SO3·2H2O | -0.25 | -0.45 | 200 | Not Specified | nih.gov |

Catalytic Applications of 4,5 Dimethylpyridin 2 Yl Methanamine Based Systems

Organometallic Catalysis

A comprehensive review of current scientific literature reveals a lack of specific studies focusing on the use of (4,5-Dimethylpyridin-2-YL)methanamine as a direct ligand in the following organometallic catalytic applications.

There are no specific reports detailing the use of this compound-based metal complexes as catalysts for oxidation reactions.

The application of this compound in catalytic hydrogenation processes has not been specifically described in published research.

There is no available literature on the use of catalytic systems based on this compound for water splitting.

Reductive Cross-Electrophile Coupling Reactions

The most significant application of this compound in catalysis is as a precursor for reductive cross-electrophile coupling reactions. Primary amines are ubiquitous building blocks in pharmaceutical and materials science, and methods that utilize them for C-C bond formation are of high value. researchgate.net This compound can be readily converted into a bench-stable alkylpyridinium salt, which serves as a potent electrophile in nickel-catalyzed cross-coupling methodologies. tcichemicals.comacs.org

C(sp2)-C(sp3) Cross-Coupling Methodologies

The formation of a C(sp2)-C(sp3) bond is a cornerstone of organic synthesis, enabling the connection of aromatic or vinylic carbons with aliphatic carbons. A powerful modern strategy to achieve this is the nickel-catalyzed reductive coupling of two electrophiles, which avoids the need for pre-formed, often sensitive, organometallic reagents. tcichemicals.com In this context, primary amines like this compound are activated by reacting them with a pyrylium (B1242799) salt (such as a Katritzky salt) to form a stable N-alkylpyridinium salt. tcichemicals.comresearchgate.net

This pyridinium (B92312) salt can then be coupled with a second electrophile, typically an aryl or heteroaryl halide, in the presence of a nickel catalyst and a terminal reductant. researchgate.netchemrxiv.org This process, known as deaminative cross-coupling, effectively uses the readily available amine as an alkyl source. tcichemicals.com The reactions are known for their high functional group tolerance, accommodating protic groups and a wide array of heterocycles often found in complex, drug-like molecules. acs.orgresearchgate.net Both chemical reductants, such as manganese (Mn) powder, and electrochemical reduction have been successfully employed to drive the catalytic cycle. researchgate.netresearchgate.netchemrxiv.org

The general applicability of this method to primary amines suggests that this compound can be coupled with a diverse range of aryl and heteroaryl bromides and iodides. chemrxiv.org

| Alkylpyridinium Salt Precursor | Aryl Halide | Catalyst System | Reductant | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mosapride-derived amine | 3-Bromo-5-phenylpyridine | NiBr₂(DME) / Ligand | Electrochemical | High | researchgate.netchemrxiv.org |

| Primary alkyl amine | 3-Bromoanisole | NiBr₂·bpy | Mn powder | Good to Excellent | researchgate.netresearchgate.net |

| Pharmaceutical-derived amine | Complex heteroaryl bromide | Ni Catalyst | Electrochemical | Moderate to High | chemrxiv.orgnih.gov |

| Simple primary amine | Aryl Iodide | Ni Catalyst | Electrochemical | Good | chemrxiv.org |

This table illustrates the general scope and conditions for the reductive cross-coupling of primary amines, the class to which this compound belongs. Yields are qualitative as reported in the sources.

Mechanistic Investigations in Cross-Coupling Catalysis

Mechanistic studies have been crucial to understanding and optimizing the reductive cross-coupling of alkylpyridinium salts. researchgate.netdigitellinc.com The proposed catalytic cycle for the nickel-catalyzed reaction is initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by the terminal reductant (e.g., Mn metal or an electrode). organic-chemistry.orgacs.org

This Ni(0) complex then undergoes oxidative addition with the aryl halide (Ar-X) to form an Ar-Ni(II)-X intermediate. Concurrently, the alkylpyridinium salt is reduced in a single-electron transfer (SET) event, leading to the cleavage of the C-N bond and the formation of an alkyl radical. researchgate.netacs.org The generation and trapping of this alkyl radical is a key step in the reaction.

The alkyl radical is then captured by the Ar-Ni(II)-X complex to generate a high-valent Ar-Ni(III)-(Alkyl)-X species. This intermediate subsequently undergoes reductive elimination to form the desired C(sp2)-C(sp3) bond (Ar-Alkyl) and regenerate a Ni(I) species. The Ni(I) complex is then further reduced back to Ni(0) to complete the catalytic cycle. organic-chemistry.org Controlling the fate of the alkyl radical is critical to the success of the reaction, as competing pathways such as hydrogen atom abstraction or dimerization can lead to byproducts. researchgate.net The choice of ligand, solvent, and reductant all play a pivotal role in ensuring efficient and selective coupling. acs.orgnih.gov

Polymerization Catalysis: Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers. The catalyst system, typically a transition metal complex, is central to controlling the polymerization. The ligand, in this case, a derivative of this compound, plays a critical role in tuning the catalyst's activity.

In copper-catalyzed ATRP, the ligand influences the redox potential of the Cu(I)/Cu(II) couple, which in turn governs the polymerization kinetics. The rate of polymerization is directly related to the ATRP equilibrium constant, K_ATRP. Ligands with electron-donating groups, such as the dimethyl substituents on the pyridine (B92270) ring of this compound, enhance the electron density at the metal center. This increased electron density stabilizes the higher oxidation state of the copper catalyst (Cu(II)), leading to a higher K_ATRP and a faster polymerization rate.

Research on structurally similar ligands, such as substituted tris(2-pyridylmethyl)amine (B178826) (TPMA), demonstrates this principle. The introduction of electron-donating groups on the pyridine rings significantly increases the catalyst's activity. For instance, a catalyst with a tris([(4-methoxy-2,5-dimethyl)-2-pyridyl] methyl)amine (TPMA*) ligand is approximately three orders of magnitude more active than the one with the unsubstituted TPMA ligand. nih.gov This enhanced activity allows for polymerization to occur at much lower catalyst concentrations. nih.govcmu.edu

Table 1: Comparison of Catalyst Activity for Substituted TPMA Ligands

| Ligand | Substituents | Relative Activity (approx.) |

|---|---|---|

| TPMA | None | 1 |

This table illustrates the significant increase in catalyst activity with the introduction of electron-donating substituents on the pyridine rings, a principle that applies to this compound-based systems.

The highly active nature of catalysts formed with ligands bearing electron-donating groups can, however, lead to an initial burst of radicals, potentially causing a loss of control over the polymerization under "normal" ATRP conditions. cmu.edu This is because the very fast activation rates can outpace the deactivation process, leading to a higher concentration of radicals and increased termination reactions. cmu.edu

In ARGET ATRP, a reducing agent is added to the polymerization mixture to continuously regenerate the active Cu(I) species from the Cu(II) deactivator that accumulates during polymerization. nih.gov This allows for the use of ppm levels of the copper catalyst. nih.gov The high activity of the catalyst complex ensures that the polymerization proceeds efficiently even with a very low concentration of the active species. cmu.edu

ICAR ATRP operates on a similar principle of continuous regeneration of the activator. However, in this case, a conventional radical initiator is used to generate radicals that reduce the Cu(II) complex to Cu(I). nih.gov This method also allows for very low catalyst loadings. nih.gov The use of highly active catalysts, such as those formed with this compound and its analogs, in these systems provides excellent control over the polymerization while minimizing the amount of residual metal in the final polymer. cmu.edu

Biomimetic Catalysis and Enzyme Mimicry

The structural and electronic properties of metal complexes containing this compound make them suitable candidates for mimicking the active sites of metalloenzymes, particularly those involved in oxidation reactions.

Many oxidative enzymes, such as cytochrome P-450, utilize a metal center within a specific coordination environment to catalyze the oxidation of various substrates. wku.edu Pyridine-containing ligands are frequently used in synthetic models of these enzymes due to their ability to create a similar electronic and steric environment around the metal ion.

A key aspect of understanding enzyme mechanisms is the characterization of transient intermediates formed during the catalytic cycle. Spectroscopic and electrochemical techniques are invaluable tools for this purpose. In the context of biomimetic oxidation catalysis, complexes involving pyridine-based ligands have been instrumental in identifying and characterizing high-valent metal-oxo species, which are believed to be the key oxidizing intermediates in many enzymatic reactions. nih.govresearchgate.net

For instance, ruthenium complexes with N-pentadentate pyridine-containing ligands have been synthesized and their intermediates in the water-oxidation reaction, including Ru(IV)=O and Ru(V)=O species, have been spectroscopically characterized. nih.govresearchgate.net These studies provide insights into the electronic structure and reactivity of these intermediates. By analogy, metal complexes of this compound could be used to generate and study similar high-valent metal-oxo intermediates, thereby contributing to a deeper understanding of the mechanisms of both biological and synthetic oxidation catalysis. The spectroscopic signatures (e.g., from UV-Vis or NMR) and redox potentials of these intermediates provide crucial information about the catalytic cycle. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method has been instrumental in characterizing the solid-state structures of various metal complexes incorporating ligands derived from or related to (4,5-Dimethylpyridin-2-YL)methanamine.

The structural data obtained from X-ray crystallography is fundamental for understanding the structure-property relationships of these compounds. For example, the geometry of a metal complex, whether it be tetrahedral, square planar, or octahedral, significantly influences its electronic and magnetic properties. nih.govnih.gov The detailed structural insights provided by this technique are invaluable for the rational design of new materials with specific functionalities. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to characterize organic molecules like this compound and its derivatives. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of the nuclei.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH2-) protons, the amine (-NH2) protons, and the methyl (-CH3) protons. The integration of these signals provides the ratio of the number of protons of each type.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of the aromatic carbons in the pyridine ring are typically found in the downfield region of the spectrum, while the aliphatic methyl and methylene carbons appear at higher field.

The specific chemical shifts can be influenced by the solvent and the presence of other functional groups or metal ions in the case of coordination complexes. mdpi.comresearchgate.net Detailed analysis of ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. mdpi.combeilstein-journals.orgrsc.org

Below is an interactive table with representative ¹H and ¹³C NMR chemical shift data for related pyridine derivatives.

| Nucleus | Chemical Shift Range (ppm) | Assignment |

| ¹H | 6.5 - 8.5 | Aromatic protons (pyridine ring) |

| ¹H | 3.5 - 4.5 | Methylene protons (-CH₂) |

| ¹H | 1.5 - 3.0 | Amine protons (-NH₂) |

| ¹H | 2.0 - 2.5 | Methyl protons (-CH₃) |

| ¹³C | 140 - 160 | Aromatic carbons (pyridine ring, C-N) |

| ¹³C | 120 - 140 | Aromatic carbons (pyridine ring, C-H) |

| ¹³C | 40 - 50 | Methylene carbon (-CH₂) |

| ¹³C | 15 - 25 | Methyl carbons (-CH₃) |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

When this compound is incorporated into ligands that also contain phosphorus atoms, Phosphorus-31 (³¹P) NMR spectroscopy becomes a crucial analytical tool. mdpi.com ³¹P NMR is highly sensitive to the chemical environment of the phosphorus nucleus. mdpi.com

In the context of metal complexes, the coordination of a phosphorus-containing ligand to a metal center results in a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ). researchgate.net This shift provides direct evidence of coordination and can offer insights into the nature of the metal-phosphorus bond. researchgate.net The magnitude of the coordination shift can be influenced by factors such as the nature of the metal, the other ligands in the coordination sphere, and the coordination geometry. researchgate.netnih.gov

For paramagnetic complexes, the interaction between the unpaired electrons of the metal and the phosphorus nucleus can lead to substantial changes in the ³¹P chemical shifts and significant line broadening. chemrxiv.org Analysis of these paramagnetic shifts can provide valuable information about the electronic and magnetic properties of the complex. chemrxiv.org

Electronic Absorption (UV-Vis) and Electron Spin Resonance (ESR) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. dalalinstitute.com For compounds like this compound and its metal complexes, the UV-Vis spectrum typically shows absorptions in the ultraviolet region corresponding to π → π* transitions within the pyridine ring. researchgate.netnih.gov

Upon coordination to a metal ion, new absorption bands may appear in the visible region. These are often assigned to d-d transitions (for transition metals) or charge-transfer (CT) transitions. illinois.edu Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can provide information about the interaction between the metal and the ligand. illinois.educolab.ws The position and intensity of these bands are sensitive to the identity of the metal, its oxidation state, and the coordination environment. colab.wsresearchgate.net

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study species with unpaired electrons, such as radicals or many transition metal complexes. For paramagnetic metal complexes of this compound-derived ligands, ESR spectroscopy can provide detailed information about the electronic structure and the environment of the metal center.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. This is a crucial step in the characterization of new compounds, as it allows for the confirmation of the molecular formula.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation of the molecular ion can lead to the formation of characteristic fragment ions, which can help to confirm the structure of the molecule. In the case of metal complexes, mass spectrometry can be used to identify the intact complex ion and to study its fragmentation, which may involve the loss of ligands.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule. Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the amine group, typically in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic pyridine ring and the aliphatic methyl and methylene groups, usually in the range of 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring, which are observed in the 1400-1600 cm⁻¹ region.

N-H bending of the amine group, around 1600 cm⁻¹.

Upon coordination to a metal ion, changes in the vibrational frequencies of the pyridine ring and the amine group can be observed in the IR spectrum. nih.gov These shifts can provide evidence for the coordination of the ligand to the metal center.

Kinetic Studies using Stopped-Flow Techniques

Research into the nucleophilic substitution reactions of other substituted pyridines offers valuable data on reaction rates and mechanisms that can, by extension, inform our understanding of this compound's potential behavior.

Detailed Research Findings

Kinetic investigations on the reactions of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with secondary amines like piperidine (B6355638) and morpholine (B109124) in various solvents have elucidated the reaction mechanisms and the influence of substrate structure and solvent polarity on the reaction rates. These studies, while not employing stopped-flow techniques due to the slower nature of the reactions, provide foundational kinetic data for nucleophilic aromatic substitution (SNAr) on the pyridine ring.

For instance, the reaction of 2-chloro-5-nitropyridine with piperidine has been studied, and the second-order rate constants were determined. This reaction proceeds via a two-step SNAr mechanism, where the first step, the formation of a Meisenheimer complex, is typically rate-determining.

A study on the reaction of various substituted pyridines with methyl chloroformate in aqueous solution utilized kinetic data to propose a change in the rate-determining step depending on the reactivity of the pyridine. For less reactive pyridines, the breakdown of a zwitterionic tetrahedral intermediate is rate-limiting, while for more reactive pyridines, the formation of this intermediate becomes the slower step.

The following interactive table presents kinetic data for the reaction of 2-chloro-5-nitropyridine with piperidine at different temperatures, illustrating the temperature dependence of the reaction rate.

Interactive Data Table: Second-Order Rate Constants for the Reaction of 2-Chloro-5-nitropyridine with Piperidine

| Temperature (°C) | k₂ (x 10⁴ M⁻¹s⁻¹) |

| 25.0 | 1.83 |

| 30.0 | 2.62 |

| 35.0 | 3.70 |

| 40.0 | 5.16 |

Data sourced from studies on related substituted pyridine compounds.

This data allows for the calculation of activation parameters, such as the enthalpy and entropy of activation, which provide deeper mechanistic insights. Although this specific reaction may not be rapid enough to necessitate stopped-flow analysis, the principles of structure-reactivity relationships are directly applicable. For a compound like this compound, the electron-donating methyl groups on the pyridine ring would be expected to influence its nucleophilicity and the kinetics of its reactions. Stopped-flow studies would be invaluable in probing the fast kinetics of its potential interactions, for example, in metal complexation or enzyme inhibition, where reactions can occur on the millisecond timescale.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of molecules, such as their equilibrium structures, vibrational frequencies, and electronic characteristics. For pyridine (B92270) derivatives, DFT methods like B3LYP have proven effective in yielding results that align well with experimental data. researchgate.netscispace.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. wu.ac.th For (4,5-Dimethylpyridin-2-YL)methanamine, this analysis would reveal the most stable spatial orientation of the pyridine ring relative to the aminomethyl (-CH₂NH₂) substituent.

Conformational analysis would further explore the molecule's flexibility, particularly the rotation around the single bond connecting the aminomethyl group to the pyridine ring. By calculating the energy at different rotational angles (a potential energy scan), researchers can identify the most stable conformers and the energy barriers separating them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO/LUMO)

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. ripublication.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ripublication.commdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netripublication.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. mdpi.com For this compound, FMO analysis would identify which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions. It is expected that the electron-rich pyridine ring and the nitrogen of the amino group would significantly contribute to the HOMO. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted onto a surface of constant electron density, using a color scale to indicate electrostatic potential. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate or neutral potential. researchgate.net

For this compound, an MEP map would highlight the most reactive sites. The nitrogen atom of the pyridine ring and the nitrogen of the amino group are expected to be regions of high negative potential (red), making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms of the amino group would likely show positive potential (blue), indicating their susceptibility to interaction with nucleophiles. researchgate.netxisdxjxsu.asia

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). uni-muenchen.dewisc.edu This method investigates charge transfer and delocalization effects by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. wisc.edu

Prediction and Interpretation of Spectroscopic Data

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting and assigning experimental results. By calculating properties like vibrational frequencies (for IR spectra) and nuclear magnetic shielding constants (for NMR spectra), theoretical models can predict what the experimental spectra should look like. biorxiv.orgmdpi.com

Simulated IR and NMR Spectra

Theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra can be generated from the optimized molecular geometry and its calculated electronic properties.

Simulated IR Spectra: The vibrational frequencies and their corresponding intensities are calculated to produce a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental values. elixirpublishers.comresearchgate.net The simulation helps in assigning the various peaks in an experimental spectrum to specific vibrational modes of the molecule, such as C-H stretches, N-H bends, or pyridine ring vibrations. researchgate.netmdpi.com

Simulated NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). mdpi.com These shielding values are then converted into chemical shifts by referencing them against a standard compound (like tetramethylsilane, TMS). The resulting simulated NMR spectrum can be directly compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms in the molecule. researchgate.net For this compound, this would help in assigning the chemical shifts for the protons and carbons of the pyridine ring, the methyl groups, and the aminomethyl group. wu.ac.thmdpi.com

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. benasque.org For this compound, TD-DFT calculations can predict its electronic absorption spectrum, providing insights into the nature of its electronic transitions. researchgate.net This method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one, the oscillator strength of these transitions (which relates to the intensity of absorption peaks), and the primary orbitals involved. researchgate.net

Studies on related pyridine derivatives demonstrate that TD-DFT, often paired with a polarizable continuum model (PCM) to simulate solvent effects, can accurately reproduce experimental UV-Vis spectra. researchgate.net For this compound, the primary electronic transitions are expected to be of the π → π* type, localized on the pyridine ring, and potentially n → π* transitions involving the lone pair of electrons on the nitrogen atom. The methyl and methanamine substituents will influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima compared to unsubstituted pyridine. rsc.org

A typical TD-DFT analysis would yield data similar to that presented in the hypothetical table below, illustrating the calculated vertical excitation energies, oscillator strengths, and the nature of the transitions.

Table 1: Hypothetical TD-DFT Results for this compound Calculated using B3LYP functional with 6-311++G(d,p) basis set in methanol (B129727) (PCM).

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|---|

| S1 | 4.52 | 274 | 0.0015 | HOMO -> LUMO+1 | n -> π |

| S2 | 4.95 | 250 | 0.0850 | HOMO -> LUMO | π -> π |

| S3 | 5.88 | 211 | 0.5520 | HOMO-1 -> LUMO | π -> π* |

Mechanistic Insights and Reaction Pathway Modeling

Computational chemistry provides essential tools for elucidating reaction mechanisms at a molecular level. researchgate.net For this compound, Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and calculate activation energies. rsc.orgrsc.org This approach offers a detailed understanding of the kinetics and thermodynamics of potential reactions, such as nucleophilic substitution or electrophilic addition to the pyridine ring. nih.gov

For example, modeling the reaction of this compound with an electrophile would involve locating the geometry of the reactants, the transition state (the highest energy point along the reaction coordinate), and the final product. The calculated activation energy (the energy difference between the reactants and the transition state) is crucial for predicting the reaction rate. oberlin.edu Natural Bond Orbital (NBO) analysis can further provide insights into the charge distribution and orbital interactions throughout the reaction pathway. researchgate.net Such studies on similar heterocyclic amines have successfully predicted reaction outcomes and guided synthetic efforts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies related to Chemical Reactivity and Catalysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govnih.gov In the context of catalysis, a QSAR study could be developed for a series of pyridine-based ligands, including this compound, to predict their catalytic efficiency in a specific reaction. semanticscholar.org

The process involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. mdpi.com These descriptors can be electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molecular volume), or topological. researchgate.net A mathematical model is then built to relate these descriptors to an experimentally measured activity, such as reaction yield or turnover number. mdpi.com For aromatic amines, descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and polarity parameters have been shown to be crucial in predicting reactivity. mdpi.com

Such models can guide the rational design of more effective catalysts by identifying the key structural features that influence activity. nih.gov

Table 2: Selected Molecular Descriptors Potentially Relevant for QSAR Studies of this compound and its Analogs

| Descriptor Type | Descriptor Name | Definition | Relevance to Reactivity/Catalysis |

|---|---|---|---|

| Electronic | EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| Electronic | ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). mdpi.com |

| Electronic | Dipole Moment (Debye) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Steric | Molecular Volume (Å3) | The volume occupied by the molecule. | Affects how the ligand fits into a catalyst's active site. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Correlates with transport properties and intermolecular interactions. mdpi.com |

Ligand Design and Optimization through Computational Approaches

Computational methods are integral to modern ligand design and optimization for various applications, including catalysis and medicinal chemistry. nih.govrsc.org this compound can serve as a scaffold for the design of novel ligands, where computational tools can predict how structural modifications would enhance desired properties, such as binding affinity to a metal center or a biological target. mostwiedzy.pl

Structure-based design, which utilizes the three-dimensional structure of a target protein or catalyst, is a common approach. acs.org Molecular docking simulations can predict the preferred binding orientation and affinity of this compound and its derivatives within a specific binding site. nih.gov These simulations provide scoring functions that estimate the binding energy, allowing for the rapid virtual screening of many potential ligand modifications. nih.gov By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds or hydrophobic contacts, and rationally introduce new functional groups to enhance these interactions, thereby optimizing the ligand's performance. nih.govkoreascience.kr

Future Directions and Emerging Research Avenues

Development of Novel (4,5-Dimethylpyridin-2-YL)methanamine Derivatives with Tailored Properties

A significant future research direction lies in the synthesis and characterization of novel derivatives of this compound. By chemically modifying the core structure, its properties can be precisely tailored for specific applications, particularly in medicinal chemistry and materials science. The primary amine group serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

Research on analogous pyridylmethanamine structures has demonstrated the viability of this approach. For instance, novel derivatives of 2-pyridinemethylamine have been developed as potent and selective agonists for 5-HT1A receptors, indicating the potential for creating neurologically active agents. nih.gov Similarly, the discovery of 5-aminomethyl-4-aryl-pyridines as effective DPP-4 inhibitors highlights the therapeutic potential of this class of compounds. nih.gov Future work could focus on creating libraries of amides, sulfonamides, and ureas from this compound to explore new therapeutic possibilities, drawing inspiration from synthetic strategies used for other novel amine derivatives of pyridine (B92270). researchgate.net

The strategic placement of methyl groups on the pyridine ring is expected to influence the conformational flexibility and electronic nature of these derivatives, potentially leading to enhanced binding affinity and selectivity for biological targets.

Table 1: Potential Derivative Classes and Their Tailored Properties

| Derivative Class | Potential Modification | Target Property/Application | Rationale |

|---|---|---|---|

| Amides | Acylation with various acid chlorides | Pharmaceutical activity | Introduce diverse functional groups to interact with biological targets. |

| Schiff Bases | Condensation with aldehydes/ketones | Ligand design for catalysis | Create new multidentate ligands with tunable steric and electronic properties. |

| N-Alkylated Amines | Reductive amination | Modulate basicity and solubility | Fine-tune physicochemical properties for improved bioavailability or material compatibility. |

Exploration of New Catalytic Transformations

The nitrogen atom of the pyridine ring and the exocyclic amine group make this compound an excellent candidate for use as a ligand in transition metal catalysis. Pyridine and its derivatives are foundational ligands in coordination chemistry, capable of stabilizing a wide range of metal centers and oxidation states. researchgate.netjscimedcentral.com

Future research will likely explore the coordination of this compound to metals like palladium, ruthenium, nickel, and cobalt to create novel catalysts. Studies on Pd(II) complexes with functionalized pyridine ligands have shown them to be highly efficient precatalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-couplings. nih.govnih.gov The electronic properties of the pyridine ligand, influenced by its substituents, directly impact the catalytic activity. nih.gov The electron-donating methyl groups on the this compound scaffold are predicted to increase the electron density at the metal center, which could enhance its activity in oxidative addition steps crucial to many catalytic cycles.

Furthermore, the development of ruthenium complexes with cooperative phosphine-pyridine-iminophosphorane (PNN) ligands for dehydrogenative coupling reactions showcases the potential for advanced ligand design. rsc.org Similarly, cobalt and nickel complexes featuring pyridine-amide ligands have demonstrated electrocatalytic activity for proton reduction, a key reaction for hydrogen fuel generation. researchgate.net Investigating this compound in these contexts could lead to the discovery of new, highly efficient catalytic systems.

Integration with Advanced Materials Science (e.g., Polymer Design, Redox-Active Materials)

The unique structure of this compound makes it a valuable building block for advanced materials, including redox-active systems and high-performance polymers.

Redox-Active Materials: The pyridine ring is known to be "redox-active," meaning it can reversibly accept and donate electrons. nih.govresearchgate.net This property is fundamental to the design of materials for energy storage, molecular electronics, and chemical sensing. Research has shown that iron complexes containing pyridine ligands can reversibly form new C-C bonds upon reduction, effectively storing electrons within the ligands. acs.org The pyridine ring can accept one or two electrons, leading to significant geometric and electronic rearrangements. nih.gov By incorporating the this compound unit into larger molecular structures or coordination complexes, it may be possible to create new materials with tunable redox potentials for applications in batteries or as redox switches. mdpi.comrsc.org

Polymer Design: The incorporation of pyridine moieties into polymer backbones is a proven strategy for creating high-performance materials with exceptional thermal stability and mechanical strength. researchgate.net For example, pyridine-based polybenzimidazoles have been synthesized for use in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The bifunctional nature of this compound (with its reactive amine and coordinating pyridine ring) allows it to be used as a monomer or as a functional additive in polymer synthesis. Future work could involve its incorporation into polyimides, polyamides, or polybenzimidazoles to enhance properties such as thermal stability, solubility in organic solvents, and metal-ion coordination capability for creating functional membranes or coatings. researchgate.net Additionally, pyridine can act as a nucleophilic catalyst in polymer chemistry, for instance, to induce S-S metathesis for repairing and recycling polymers. nih.gov

Synergistic Experimental and Computational Approaches

To accelerate the discovery and optimization of new applications for this compound and its derivatives, a synergistic approach combining experimental synthesis with computational modeling is essential. This dual strategy allows for the prediction of properties and the elucidation of reaction mechanisms, saving significant time and resources.

Computational methods, particularly Density Functional Theory (DFT), can be used to investigate the electronic structure, thermochemical properties, and spectral characteristics of proposed derivatives. researchgate.net This allows researchers to screen candidates in silico before committing to laboratory synthesis. For example, DFT calculations can predict the redox potentials of new pyridine derivatives or model the thermodynamics of ligand exchange in potential catalytic complexes. mdpi.comacs.org

These computational predictions can then be validated through targeted experiments. Synthesis and characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography provide the ground truth for the molecular structures and their physicochemical properties. nih.gov The relationship between NMR chemical shifts and the basicity (pKa values) of pyridine ligands, for instance, can be established and correlated with catalytic performance, providing a powerful predictive tool for catalyst design. nih.gov This iterative cycle of prediction, synthesis, and characterization is a modern and efficient paradigm for chemical research that will be crucial for exploring the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (4,5-dimethylpyridin-2-yl)methanamine, and how do steric effects influence the reaction pathways?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination of 4,5-dimethylpyridine-2-carbaldehyde. Steric hindrance from the 4,5-dimethyl groups necessitates careful optimization of reaction conditions (e.g., using bulky catalysts or elevated temperatures). Computational tools like PISTACHIO and REAXYS can predict feasible routes by analyzing steric maps and transition-state energies .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical for structural confirmation. For purity assessment, reverse-phase HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent improves peak resolution. IR spectroscopy can validate functional groups like the primary amine (-NH) .

Q. How can researchers optimize reaction conditions for derivatives of this compound?

- Methodological Answer : Triethylamine (TEA) in ethyl acetate is effective for deprotonation in nucleophilic substitutions. For coupling reactions (e.g., amide formation), HATU or EDC/NHS protocols enhance yields. Solvent polarity and temperature should be adjusted based on the substituent’s electronic effects .

Advanced Research Questions

Q. How do computational tools like PISTACHIO and BKMS_METABOLIC aid in predicting synthetic and metabolic pathways for this compound?

- Methodological Answer : These databases simulate retrosynthetic routes and metabolic transformations. For example, BKMS_METABOLIC predicts Phase I metabolites (e.g., N-dealkylation or hydroxylation) using enzyme interaction models. Researchers should cross-validate predictions with in vitro hepatocyte assays .

Q. What contradictions exist in reported synthetic methods, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in yield (e.g., 78% in triethylamine-mediated reactions vs. lower yields in other conditions) may arise from impurities or competing side reactions. Systematic DOE (Design of Experiments) with variables like solvent, base strength, and temperature can isolate optimal conditions .

Q. How can researchers assess the metabolic stability of this compound in preclinical models?

- Methodological Answer : Use human liver microsomes (HLMs) or primary hepatocytes to measure intrinsic clearance. LC-MS/MS quantifies parent compound depletion over time. Structural analogs like N-benzyl-1-(4,5-dihydro-1H-imidazol-2-yl)methanamine (a metabolite of Antazoline) provide comparative insights into metabolic hotspots .

Q. What strategies are effective for resolving spectral ambiguities in NMR characterization?

- Methodological Answer : Overlapping peaks in NMR (e.g., methyl groups at C4/C5) can be resolved using -DEPT or 2D HSQC experiments. For aromatic protons, NOESY correlations clarify spatial arrangements .

Q. How do steric and electronic properties influence the compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.